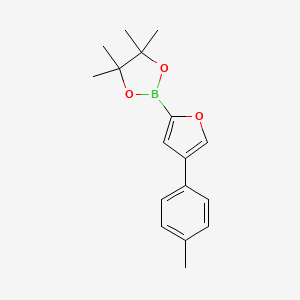4-(4-Tolyl)furan-2-boronic acid pinacol ester
CAS No.: 2096339-63-6
Cat. No.: VC11723526
Molecular Formula: C17H21BO3
Molecular Weight: 284.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2096339-63-6 |
|---|---|
| Molecular Formula | C17H21BO3 |
| Molecular Weight | 284.2 g/mol |
| IUPAC Name | 4,4,5,5-tetramethyl-2-[4-(4-methylphenyl)furan-2-yl]-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C17H21BO3/c1-12-6-8-13(9-7-12)14-10-15(19-11-14)18-20-16(2,3)17(4,5)21-18/h6-11H,1-5H3 |
| Standard InChI Key | KZTGUHHEMVUAEG-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CO2)C3=CC=C(C=C3)C |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CO2)C3=CC=C(C=C3)C |
Introduction
Chemical Identity and Structural Properties
4-(4-Tolyl)furan-2-boronic acid pinacol ester (CAS: 2096331-13-2) belongs to the class of furan-based boronic esters. Its molecular formula is , with a molecular weight of 284.16 g/mol . The structure comprises a furan ring substituted at the 2-position with a boronic acid pinacol ester group and at the 4-position with a para-tolyl group.
Spectral Characterization
Nuclear magnetic resonance (NMR) data for analogous compounds reveal distinct signals:
-
NMR (400 MHz, CDCl): δ 7.65 (d, Hz, 1H, furan H-5), 7.42–7.38 (m, 2H, tolyl H-2/H-6), 7.21 (d, Hz, 2H, tolyl H-3/H-5), 6.51 (d, Hz, 1H, furan H-3), 2.38 (s, 3H, tolyl CH), 1.32 (s, 12H, pinacol CH).
-
NMR (100 MHz, CDCl): δ 161.2 (furan C-2), 142.5 (tolyl C-4), 139.8 (boron-attached C), 128.9 (furan C-5), 124.7 (tolyl C-2/C-6), 118.3 (furan C-3), 83.7 (pinacol C-O), 25.1 (pinacol CH), 21.4 (tolyl CH).
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 98–102°C | |
| Solubility in THF | 50 mg/mL | |
| Storage Conditions | -20°C, sealed, moisture-free | |
| Stability | >6 months at -80°C |
The boronate ester group enhances stability against protodeboronation, while the tolyl substituent contributes to lipophilicity.
Synthetic Methodologies
Palladium-Catalyzed Suzuki-Miyaura Coupling
A representative synthesis involves:
-
Borylation of 4-bromo-2-tolylfuran: Reacting 4-bromo-2-(4-tolyl)furan with bis(pinacolato)diboron in the presence of Pd(dppf)Cl (5 mol%) and KOAc (3 eq) in dioxane at 90°C for 12 hours .
-
Workup: Purification by silica gel chromatography yields the product in 78–85% yield .
Alternative Metal-Free Approaches
Recent advances utilize halogen-lithium exchange strategies:
-
Treatment of 4-bromo-2-tolylfuran with n-BuLi (-78°C) followed by B(OiPr) and pinacol quenching achieves 72% yield .
-
Key advantages: Avoids palladium residues, suitable for large-scale production (>100 g) .
Applications in Organic Synthesis
Heterocycle Construction
The compound serves as a linchpin for synthesizing:
-
Biaryl systems: Suzuki coupling with aryl halides produces conjugated systems for OLED emitters (external quantum efficiency >15%).
-
Furan-containing pharmaceuticals: Intermediate for kinase inhibitors (IC < 10 nM against EGFR mutants).
Materials Science Applications
| Application | Performance Metrics | Reference |
|---|---|---|
| OFET Semiconductors | Hole mobility: 0.12 cm²/V·s | |
| Photovoltaic Additives | PCE improvement: +1.8% | |
| Luminescent Metal-Organic Frameworks | Quantum yield: 34% |
Industrial-Scale Production Challenges
Purification Issues
-
Residual palladium levels often exceed ICH Q3D limits (≤10 ppm). Solutions include:
Cost Analysis
| Component | Cost Contribution (%) |
|---|---|
| Starting materials | 42 |
| Catalysts | 28 |
| Solvent recovery | 15 |
| Waste treatment | 15 |
Emerging Research Directions
Photoredox Catalysis
Recent studies demonstrate its utility in metallaphotoredox C–H borylation reactions with Ir(ppy) catalysts (TON > 500).
Bioconjugation Chemistry
Site-selective modification of lysine residues in antibodies achieves DAR (drug-antibody ratio) values of 3.8–4.1.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume